Isomangiferina

Descripción general

Descripción

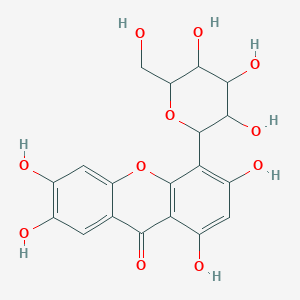

La isomangiferina es un compuesto xantonóido de origen natural, que se encuentra principalmente en las hojas, cortezas de tallo, raíces y frutos del árbol del mango (Mangifera indica). Es una xantona C-glucósido, estructuralmente similar a la mangiferina pero sin un centro quiral. La this compound es conocida por su apariencia cristalina amarilla y tiene un peso molecular de 422 g/mol .

Aplicaciones Científicas De Investigación

Anticancer Properties

Isomangiferin has demonstrated significant potential as an anticancer agent. Research indicates that it inhibits the proliferation, migration, invasion, and adhesion of cancer cells, particularly in breast cancer models.

Bone Healing and Osteogenic Differentiation

Recent studies highlight the effects of isomangiferin on bone marrow mesenchymal stem cells (BMSCs), suggesting its potential in enhancing bone healing processes.

Key Findings

- Promotion of Osteogenic Differentiation : Isomangiferin has been shown to enhance the osteogenic differentiation and migration of BMSCs under oxidative stress conditions. It reduces apoptosis and reactive oxygen species (ROS) production while activating the AMP-activated protein kinase/acetyl-CoA carboxylase (AMPK/ACC) pathway .

- Clinical Implications : These findings position isomangiferin as a candidate for therapeutic strategies aimed at improving fracture healing and addressing delayed bone repair .

Anti-inflammatory and Antioxidant Effects

Isomangiferin exhibits notable anti-inflammatory properties, contributing to its therapeutic potential across various conditions.

Antimicrobial and Antiviral Activities

Preliminary studies suggest that isomangiferin possesses antimicrobial and antiviral properties, making it a candidate for further investigation in infectious disease management.

Research Insights

- Isomangiferin has shown effectiveness against certain bacteria and viruses, highlighting its potential role in developing new antimicrobial therapies .

Potential in Diabetes Management

Isomangiferin's ability to regulate blood glucose levels suggests its utility in diabetes management.

Research Findings

Mecanismo De Acción

La isomangiferina ejerce sus efectos a través de diversos objetivos y vías moleculares, entre ellos:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias, como la ciclooxigenasa-2 (COX-2).

Actividad antidiabética: Modula el metabolismo de la glucosa y mejora la sensibilidad a la insulina

Análisis Bioquímico

Biochemical Properties

Isomangiferin interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of pharmacological activities

Cellular Effects

Isomangiferin influences cell function in several ways. It has shown antioxidant, anti-inflammatory, cardio stimulating, neuroprotective, hepatoprotective, anticancer, antiviral, and immunomodulatory properties . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Isomangiferin is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isomangiferin can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Isomangiferin vary with different dosages in animal models .

Metabolic Pathways

Isomangiferin is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions are still being studied.

Transport and Distribution

The transport and distribution of Isomangiferin within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Isomangiferin and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La isomangiferina se puede sintetizar mediante diversos métodos, entre ellos la biotransformación, la catálisis y los procesos no catalizados. Un método común consiste en la extracción de mangiferina de fuentes naturales, seguida de su isomerización a this compound en condiciones de reacción específicas .

Métodos de producción industrial

La producción industrial de this compound suele implicar la extracción de mangiferina de hojas, corteza o raíces de mango, seguida de procesos de purificación e isomerización. Se utilizan técnicas avanzadas, como la cromatografía líquida de alta resolución (HPLC), para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La isomangiferina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se utilizan diversos reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones controladas.

Principales productos formados

Comparación Con Compuestos Similares

Compuestos similares

Mangiferina: Estructuralmente similar pero tiene un centro quiral.

Neomangiferina: Otro isómero con diferentes actividades biológicas.

Homomangiferina: Estructura similar con ligeras variaciones en los grupos funcionales

Singularidad

La isomangiferina es única por su falta de un centro quiral, lo que puede influir en su actividad biológica y farmacocinética. Sus propiedades distintivas la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales .

Actividad Biológica

Isomangiferin, a C-glycosyl flavonoid derived from mangiferin, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activities of isomangiferin, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Sources

Isomangiferin is chemically characterized as 1,3,6-trihydroxy-2-C-glucosylxanthone. It is primarily found in various plant species, particularly in the mango (Mangifera indica) and other members of the Anacardiaceae family. Its structural similarity to other flavonoids contributes to its biological efficacy.

Antioxidant Activity

Isomangiferin exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. A study demonstrated that isomangiferin treatment decreased reactive oxygen species (ROS) production in hydrogen peroxide (H₂O₂)-stimulated bone marrow stem cells (BMSCs) and improved cell viability by inhibiting apoptosis markers such as BAX and cleaved caspase-3 while increasing Bcl-2 expression .

Table 1: Effects of Isomangiferin on ROS Production and Apoptosis Markers

| Treatment | ROS Levels | BAX Expression | Bcl-2 Expression | Apoptosis Rate |

|---|---|---|---|---|

| Control | Low | Baseline | High | Low |

| H₂O₂ | High | Increased | Decreased | High |

| Isomangiferin | Moderate | Decreased | Increased | Low |

Anti-Cancer Activity

Isomangiferin has shown promising results in cancer research, particularly in breast cancer models. In vitro studies using MDA-MB-231 breast cancer cells revealed that isomangiferin inhibited cell proliferation, migration, invasion, and adhesion. The compound also suppressed angiogenesis by downregulating the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway .

Case Study: In Vivo Effects on Tumor Growth

In a xenograft mouse model of breast cancer, isomangiferin significantly reduced tumor growth and angiogenesis. Immunohistochemical analysis indicated a marked decrease in CD31 expression, a marker for neovascularization, in tumors treated with isomangiferin compared to controls .

The biological activities of isomangiferin can be attributed to several mechanisms:

- AMPK Pathway Activation : Isomangiferin enhances the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), promoting energy metabolism and osteogenic differentiation in BMSCs .

- VEGFR-2 Inhibition : By inhibiting VEGFR-2 signaling, isomangiferin reduces angiogenesis associated with tumor growth .

- Antimicrobial Properties : Preliminary studies suggest that isomangiferin possesses antimicrobial effects against various bacteria and viruses, highlighting its potential as a therapeutic agent against infectious diseases .

Additional Biological Activities

Research indicates that isomangiferin also exhibits:

- Anti-inflammatory Effects : It modulates inflammatory pathways and cytokine production.

- Antidiabetic Properties : Isomangiferin has shown potential in improving insulin sensitivity and glucose metabolism.

- Immunomodulatory Effects : It influences immune responses, potentially enhancing host defense mechanisms .

Propiedades

IUPAC Name |

1,3,6,7-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(26)16(27)17(28)19(30-11)13-9(24)2-8(23)12-14(25)5-1-6(21)7(22)3-10(5)29-18(12)13/h1-3,11,15-17,19-24,26-28H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYBOKJASDEORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24699-16-9 | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isomangiferin exert its anti-cancer effects?

A1: Isomangiferin demonstrates anti-cancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase pathway. [] This pathway plays a crucial role in tumor growth, metastasis, and angiogenesis (blood vessel formation). By suppressing VEGFR-2 signaling, isomangiferin effectively inhibits cancer cell proliferation, migration, invasion, and adhesion. [] Additionally, isomangiferin has been shown to induce caspase-dependent apoptosis (programmed cell death) in breast cancer cells. []

Q2: Does isomangiferin impact inflammation?

A2: Yes, research indicates that isomangiferin exhibits anti-inflammatory properties. In studies using diabetic mouse models, isomangiferin effectively reduced the production of inflammatory cytokines in both serum and kidney tissues. [] This anti-inflammatory effect is linked to its ability to inhibit the activation of the HMGB1/NLRP3/NF-κB signaling pathway, a key regulator of inflammation. []

Q3: What is the molecular formula and weight of isomangiferin?

A3: The molecular formula of isomangiferin is C20H20O11, and its molecular weight is 420.38 g/mol.

Q4: Are there any characteristic spectroscopic data for isomangiferin?

A4: Yes, isomangiferin displays distinct spectroscopic properties:

- UV-Vis Spectroscopy (MeOH): λmax (nm) 240, 258, 270sh, 312, 365. []

- Mass Spectrometry: Isomangiferin can be distinguished from its isomer, mangiferin, through mass spectrometry. The differentiation arises from unique fragmentation patterns observed in their respective mass spectra. [, ]

Q5: How does high temperature impact the stability of isomangiferin?

A5: During the high-temperature oxidation of Cyclopia genistoides plant material, isomangiferin degrades following first-order reaction kinetics. [] While it exhibits stability at 80°C, its degradation rate constant is significantly influenced by temperature increases, making it less stable than iriflophenone-3-C-glucoside-4-O-glucoside at higher temperatures. []

Q6: Does isomangiferin exhibit any specific catalytic activity?

A6: While the provided research does not delve into specific catalytic properties of isomangiferin, its potential as an enzyme inhibitor is highlighted. Notably, isomangiferin demonstrates α-glucosidase inhibitory activity, surpassing the potency of related compounds like 3-β-d-glucopyranosyliriflophenone and 3-β-d-glucopyranosyl-4-O-β-d-glucopyranosyliriflophenone. []

Q7: Have computational methods been employed to study isomangiferin?

A7: Yes, molecular docking studies have been conducted to investigate the interaction of isomangiferin with various targets. For instance, in silico studies exploring the potential of isomangiferin as an anti-SARS-CoV-2 agent revealed its binding affinity to key viral proteins, including the nucleocapsid N protein and the SARS-CoV-2-hACE2 complex. []

Q8: How do structural modifications of isomangiferin influence its activity?

A8: While the provided research does not provide detailed SAR studies specifically for isomangiferin, insights can be gleaned from related research on phenolic xanthones. The presence of specific substituent types, such as para-di-OHs, 5,6-di-OHs, 6,7-di-OHs, and 7,8-di-OHs, appears to significantly influence the antioxidant activity of these compounds. [] Modifications affecting these substituents could potentially impact isomangiferin's activity profile.

Q9: Is there information available on the pharmacokinetic profile of isomangiferin?

A9: Yes, preclinical pharmacokinetic studies in rats have been conducted using a validated liquid chromatography with tandem mass spectrometry method. [] The method demonstrated high sensitivity and specificity, enabling the quantification of isomangiferin in rat plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion. []

Q10: What in vivo models have been used to study the effects of isomangiferin?

A10: Several in vivo models have been employed to investigate the biological effects of isomangiferin:

- Human Breast Cancer Xenograft Mouse Model: This model was used to assess the efficacy of isomangiferin in suppressing tumor growth. []

- Rat Aortic Ring Assay: This assay was utilized to evaluate the inhibitory effect of isomangiferin on VEGF-induced blood vessel formation. []

- Diabetic Mouse Model (db/db): This model was employed to study the protective effects of isomangiferin against diabetic renal injury. []

Q11: What are the key findings from these in vivo studies?

A11: Key findings from the in vivo studies include:

- Suppression of Tumor Growth: Isomangiferin effectively suppressed tumor growth in a human breast cancer xenograft mouse model. []

- Inhibition of Angiogenesis: It significantly inhibited blood vessel formation in a rat aortic ring assay. []

- Renal Protection in Diabetes: Isomangiferin improved glucose tolerance, lipid profile, and reduced inflammatory markers in diabetic mice, indicating a protective effect against diabetic renal injury. []

Q12: What analytical techniques are commonly employed for isomangiferin analysis?

A12: Several analytical methods are utilized for the characterization and quantification of isomangiferin:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV, diode array (DAD), evaporative light scattering (ELSD), and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of isomangiferin in plant extracts, formulations, and biological samples. [, , , , , ]

- Thin Layer Chromatography (TLC): TLC, particularly silica gel and polyamide TLC, is used for the detection and identification of isomangiferin and other related compounds. []

- Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are crucial for structural characterization and identification of isomangiferin based on its fragmentation pattern. [, , , ]

Q13: Has the quantification of isomangiferin in biological samples been achieved?

A13: Yes, a sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of isomangiferin in rat plasma. [] This method facilitates preclinical pharmacokinetic studies, allowing researchers to understand the absorption, distribution, metabolism, and excretion of isomangiferin in a living organism. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.